Chloroacetic acid
Overview
Description
Chloroacetic acid, also known as monothis compound, is an organochlorine compound with the formula ClCH₂CO₂H. It is a colorless solid that is highly soluble in water and various organic solvents. This compound is a useful building block in organic synthesis and has a wide range of applications in different industries .
Mechanism of Action
Target of Action
Chloroacetic acid, also known as monothis compound (MCA), is an organochlorine compound . It is primarily used as a chemical intermediate for the production of various pharmaceuticals and insecticides .
Mode of Action
It is known that this compound easily penetrates skin and mucous membranes . It has been suggested that this compound may interact with its targets through van der Waals forces and hydrogen bonding .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is converted to chloroacetyl chloride, a precursor to adrenaline (epinephrine) . Displacement of chloride by sulfide gives thioglycolic acid, which is used as a stabilizer in PVC and a component in some cosmetics .
Pharmacokinetics
It has been suggested that this compound shows good gastrointestinal absorption .
Result of Action
It is known that this compound interferes with cellular energy production . This interference can lead to a decrease in cell vitality .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the microbial degradation of this compound in soil is found to be influenced by its concentration in the soil, soil humidity, as chloroacetic acids are more stable in dry or very humid soil, and temperature . Both the formation and degradation processes of this compound in the environment can be influenced by human activities .
Preparation Methods
Chloroacetic acid can be prepared through several synthetic routes:
Chlorination of Acetic Acid: This is the predominant method, where acetic acid is chlorinated in the presence of acetic anhydride as a catalyst.
Hydrolysis of Trichloroethylene: Trichloroethylene is hydrolyzed in the presence of sulfuric acid to produce this compound.
Chemical Reactions Analysis
Chloroacetic acid undergoes various types of chemical reactions, primarily due to the high reactivity of its carboxylic acid group and the ease of substitution of its α-chlorine atom:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, ammonia, and thiols. For example, reaction with ammonia produces glycine[ \text{ClCH}_2\text{COOH} + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{COOH} + \text{HCl} ]
Esterification: this compound reacts with alcohols to form esters, such as methyl chloroacetate[ \text{ClCH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{ClCH}_2\text{COOCH}_3 + \text{H}_2\text{O} ]
Formation of Chloroacetyl Chloride: Reaction with thionyl chloride (SOCl₂) produces chloroacetyl chloride[ \text{ClCH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{ClCH}_2\text{COCl} + \text{SO}_2 + \text{HCl} ]
Reduction: This compound can be reduced to acetic acid using reducing agents.
Scientific Research Applications
Chloroacetic acid has numerous applications in scientific research and industry:
Organic Synthesis: It is used as a precursor for the synthesis of various compounds, including carboxymethyl cellulose, carboxymethyl starch, and phenoxy herbicides.
Pharmaceuticals: It is used in the production of synthetic caffeine, glycine, and adrenaline.
Biochemistry: This compound is used in the preparation of carboxymethylated polysaccharides, which have prebiotic properties.
Industrial Applications: It is used in the production of dyes, detergents, and as a stabilizer in PVC.
Comparison with Similar Compounds
Chloroacetic acid is part of a family of chloroacetic acids, which includes dithis compound and trithis compound. These compounds differ in the number of chlorine atoms attached to the acetic acid molecule:
Dithis compound (CHCl₂COOH): It has two chlorine atoms and is used in the treatment of warts and as a chemical intermediate.
Trithis compound (CCl₃COOH): It has three chlorine atoms and is used as a precipitant for proteins, DNA, and RNA in biochemistry.
This compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2-chloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2, Array, CH2ClCOOH | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | chloroacetic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chloroacetic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3926-62-3 (hydrochloride salt) | |
Record name | Chloroacetic acid [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020901 | |
Record name | Chloroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetic acid, solid is a colorless to light-brown crystalline material. It is soluble in water and sinks in water. Combustible. It is transported as a molten liquid and therefore can cause thermal burns. It is toxic by ingestion, skin absorption and inhalation of dust. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless solution of the white crystalline solid. | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetic acid, 2-chloro- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Chloroacetic acid | |
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Record name | Chloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
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Record name | CHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | MONOCHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/952 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Boiling Point |
372 °F at 760 mmHg (EPA, 1998), 189.1 °C, 187.00 to 190.00 °C. @ 760.00 mm Hg, 189 °C | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
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Record name | Chloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
302 °F (EPA, 1998), 126 °C, 259 °F (126 °C) (Closed cup), 126 °C c.c., 259 °F | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetic acid | |
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URL | https://haz-map.com/Agents/1392 | |
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Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | CHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | MONOCHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/952 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 8.58X10+5 mg/L at 25 °C, Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride, ... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons., 858 mg/mL at 25 °C, Solubility in water at 20 °C: very good | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
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Record name | Chloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Density |
1.4043 at 104 °F (EPA, 1998) - Denser than water; will sink, 1.58 at 20 °C/20 °C (solid), Density: 1.4043 g/cu cm at 40 °C, Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid), Density (at 20 °C): 1.58 g/cm³, 1.328 | |
Record name | CHLOROACETIC ACID, SOLID | |
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URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | MONOCHLOROACETIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/952 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (Air = 1), Relative vapor density (air = 1): 3.3 | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 109.4 °F (EPA, 1998), 0.06 [mmHg], 6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C, Vapor pressure, Pa at 25 °C: | |
Record name | CHLOROACETIC ACID, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/374 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chloroacetic acid | |
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URL | https://haz-map.com/Agents/1392 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
In vitro, MCA blocks the cell energy supply in an as yet incompletely resolved manner, leading to a gradual decrease in ATP generation and in protein synthesis. Supplementation of intermediates of the Krebs-cycle or of acetyl-donors does not reduce this effect whereas incubation with the sodium salt of MCA causes a slow but marked decrease in the activity of pyruvate dehydrogenase and to a lesser degree of keto-glutarate dehydrogenase ... . | |
Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
High purity 99+% chloroacetic acid will contain less than 0.5% of either acetic acid or dichloroacetic acid. Other impurities that may be present in small amounts are water and hydrochloric acid., Technical grade is about 90% pure., Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%, Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead. | |
Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
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Color/Form |
Monoclinic prisms, Colorless or white deliquescent crystals, Colorless to light-brownish crystals, Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ... | |
CAS No. |
79-11-8 | |
Record name | CHLOROACETIC ACID, SOLID | |
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Record name | Chloroacetic acid | |
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Record name | Chloroacetic acid [BSI:ISO] | |
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Record name | chloroacetic acid | |
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Record name | Monochloroacetic acid | |
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URL | https://www.epa.gov/aegl/monochloroacetic-acid-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Acetic acid, 2-chloro- | |
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Record name | Chloroacetic acid | |
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Record name | Chloroacetic acid | |
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Record name | CHLOROACETIC ACID | |
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Record name | Chloroacetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
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Record name | Chloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | CHLOROACETIC ACID | |
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Record name | MONOCHLOROACETIC ACID | |
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Melting Point |
145 °F (EPA, 1998), 50-63 °C, Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C, Heat of fusion at the melting point = 1.2285X10+7 J/kmol, 52.5 °C | |
Record name | CHLOROACETIC ACID, SOLID | |
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Record name | Chloroacetic acid | |
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Record name | Chloroacetic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloroacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloroacetic acid (CAA) is represented by the molecular formula C2H3ClO2. It has a molecular weight of 94.50 g/mol. Spectroscopic data can vary depending on the specific technique and conditions used. For instance, the infrared spectrum of matrix-isolated CAA reveals distinct peaks corresponding to different conformers. []
ANone: Monothis compound (MCA), dithis compound (DCA), and trithis compound (TCA) differ in the number of chlorine atoms substituted on the methyl group of acetic acid. MCA has one chlorine atom (ClCH2COOH), DCA has two (Cl2CHCOOH), and TCA has three (Cl3CCOOH).
A: Research suggests that chloroacetic acids, particularly TCA, can inhibit the metabolism of trihalomethanes (THMs) in rat liver microsomes, potentially through competitive inhibition involving the enzyme CYP2E1. [] Studies on rodents have shown that while MCA, DCA, and TCA do not induce DNA strand breaks in liver cells, even at levels causing peroxisome proliferation, DCAA and CAA, the corresponding aldehydes, can cause direct DNA damage in certain human cell lines. []
A: In rats, high doses of monothis compound administered over 13 weeks led to increased blood urea nitrogen, changes in liver enzyme levels, and elevated relative liver and kidney weights, suggesting potential organ toxicity. [] Exposure to high doses of monothis compound (120-150 mg/kg) in rats over 13 weeks resulted in an increased incidence of cardiomyopathy. [] Short-term inhalation or dermal exposure to this compound may irritate the skin, eyes, respiratory tract, and mucous membranes and could lead to central nervous system depression in humans. []
A: The origin of chloroacetic acids in the environment is still debated, but they are commonly found as disinfection byproducts in chlorinated drinking water. [, ] Their presence in rainwater suggests atmospheric sources as well. [, ]
A: Research has detected chloroacetic acids in various environmental compartments, including rain, surface water, groundwater, and wastewater, highlighting their widespread distribution. [] Concentrations in rainwater show significant variability depending on meteorological conditions and sampling location. [, ]
A: Chloroacetic acids can undergo reductive degradation in the presence of zero-valent iron (Fe0), with ultrasonication significantly enhancing the degradation process. [] Hydrothermal treatment has shown promise in converting DCA and TCA into biodegradable organic acids by eliminating chlorine atoms through hydrolysis, followed by dehydration and thermal decomposition. []
A: this compound serves as a versatile building block in organic synthesis. [, , ] Its derivatives find applications in various industries, including pharmaceuticals, agrochemicals, and polymers. [, , ] For instance, this compound is used in producing carboxymethyl cellulose (CMC), a common thickening and stabilizing agent. []
A: While not typically used as a catalyst in its pure form, certain metal salts of this compound, such as copper p-toluenesulfonate and zinc methanesulfonate, demonstrate excellent catalytic activity in esterification reactions. [, ]
A: Metal salts of this compound, like copper p-toluenesulfonate and zinc methanesulfonate, exhibit high catalytic activity in esterifying this compound with various alcohols, often achieving yields exceeding 90%. [, ] These catalysts offer advantages like easy separation from the reaction mixture and reusability, potentially minimizing waste generation. [, ]
A: Environmentally friendly approaches to synthesizing 2-iminothiazolidin-4-ones, important heterocyclic compounds derived from this compound, have been explored. [] These methods utilize water as a solvent and exploit the self-catalytic properties of this compound, minimizing the need for additional catalysts and reducing environmental impact. []
A: Various analytical methods are employed to determine this compound levels in different matrices. Gas chromatography coupled with electron capture detection (GC-ECD), coupled-column GC-ECD (GC-GC-ECD), and gas chromatography/mass spectrometry (GC/MS) are commonly used after derivatization of chloroacetic acids to their respective propyl esters. [] Ion chromatography (IC) is another effective technique for analyzing chloroacetic acids, even at trace levels, as demonstrated by its application in determining this compound in isoproterenol hydrochloride drug substances. [, , ]
A: Validation of analytical methods, such as those used for quantifying this compound, involves establishing parameters like accuracy, precision, and specificity. [] These validation procedures ensure the reliability and reproducibility of the analytical data. []
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